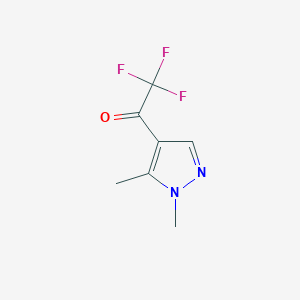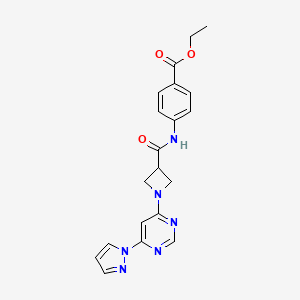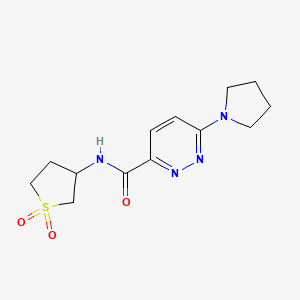
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for “1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone” was not found, a study was found on the synthesis of some hydrazine-coupled pyrazole derivatives . The structures of these synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Design Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone serves as a precursor or intermediate in synthesizing a wide array of heterocyclic compounds due to its unique structural features. For instance, derivatives of pyrazole, such as those containing the trifluoromethyl group, have been extensively explored for their potent biological activities, including anti-inflammatory and antibacterial properties. The incorporation of the trifluoromethyl group, particularly at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015). Moreover, pyrazole derivatives are recognized for their application in medicinal chemistry as they exhibit a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties, highlighting the importance of this moiety in drug design and discovery (Dar & Shamsuzzaman, 2015).
Environmental and Safety Applications
The environmental persistence and potential toxicity of poly- and perfluoroalkyl substances (PFAS), which include compounds related to this compound, have led to investigations into safer alternatives and degradation pathways. Novel fluorinated alternatives are being studied for their environmental fate, bioaccumulation, and toxicity, with some showing systemic multiple organ toxicities comparable or even more severe than legacy PFASs. This research underscores the need for further toxicological studies to assess the long-term use of these fluorinated alternatives (Wang et al., 2019).
Polymer and Material Science Applications
In polymer and material science, the specific functionalities of this compound and its derivatives contribute to the development of novel materials. For example, xylan derivatives, through chemical modification, can lead to new biopolymer ethers and esters with tailored properties for various applications, including drug delivery and as additives in paper and packaging materials (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOFVMZCFMOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)



![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)
